H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH
Description
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH is an octapeptide with the sequence Thr-Ser-Arg-Val-Ser-Gly-Gln. Its molecular formula and weight can be inferred as C₃₃H₅₉N₁₅O₁₆ and 925.93 g/mol, respectively, based on standard amino acid masses. The presence of Arg (positively charged) and Ser/Thr (hydroxyl-containing) residues may confer solubility and structural flexibility.
Properties
CAS No. |
869467-35-6 |
|---|---|
Molecular Formula |
C28H51N11O12 |
Molecular Weight |
733.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H51N11O12/c1-12(2)21(26(49)38-16(10-40)22(45)34-9-19(44)35-15(27(50)51)6-7-18(29)43)39-23(46)14(5-4-8-33-28(31)32)36-24(47)17(11-41)37-25(48)20(30)13(3)42/h12-17,20-21,40-42H,4-11,30H2,1-3H3,(H2,29,43)(H,34,45)(H,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,50,51)(H4,31,32,33)/t13-,14+,15+,16+,17+,20+,21+/m1/s1 |
InChI Key |
CIJGOXRKJYIABJ-FEEYSSBVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield hydroxylated peptides, while reduction of disulfide bonds results in free thiol-containing peptides.
Scientific Research Applications
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: has various scientific research applications, including:
Chemistry: Studying peptide synthesis methods and developing new coupling reagents.
Biology: Investigating the biological activities of peptides and their interactions with proteins and enzymes.
Medicine: Exploring potential therapeutic applications, such as antimicrobial peptides or peptide-based drugs.
Industry: Developing peptide-based materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH depends on its specific biological activity. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various cellular pathways, leading to specific biological effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Structural Similarities and Differences
The following peptides share partial sequence homology or functional motifs with H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH:
Key Observations :
- Residue Overlap : Shared residues like Arg , Ser , and Gln are common in peptides involved in signaling or binding (e.g., Arg in heparin-binding motifs, Ser/Thr in phosphorylation sites) .
- Charge Profile : Unlike longer peptides with multiple charged residues (e.g., ’s 22-mer), the target peptide has a single Arg, balancing hydrophilicity without excessive charge density.
Functional Implications
- Binding and Signaling : Peptides with Arg (e.g., a, 5) often interact with negatively charged molecules (e.g., DNA, heparin). The target’s Arg and Ser/Thr residues suggest possible involvement in receptor binding or post-translational modifications .
- Biological Roles : Longer analogs like ’s 22-mer may act as hormones or antimicrobial peptides due to their size and aromatic/charged residues. The target’s shorter length implies a more localized or modular function, such as a substrate for kinases or protease cleavage .
Commercial and Research Relevance
- Availability: Short peptides like this compound are commercially accessible (cf. Sar-Gly-OH and Sar-L-Ser-OH in , which have 1–10 suppliers).
- Research Applications : Peptides with Gln and Gly (e.g., ) are studied for their roles in protein folding and amyloidogenesis. The target’s Gly-Gln motif may warrant investigation in similar contexts .
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